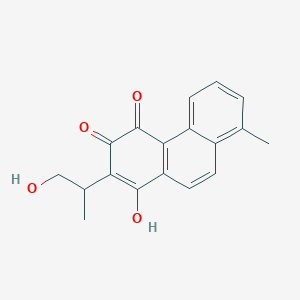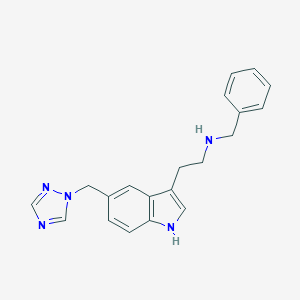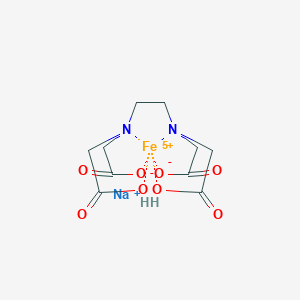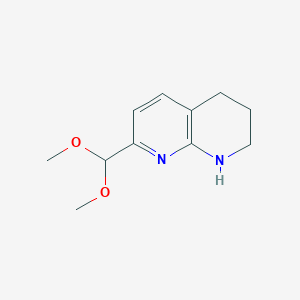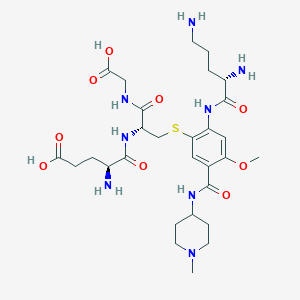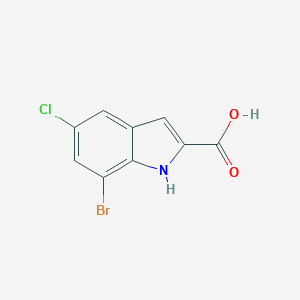
7-Bromoisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromoisoquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 660830-63-7 . It has a molecular weight of 252.07 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 7-Bromoisoquinoline-3-carboxylic acid is 1S/C10H6BrNO2/c11-8-2-1-6-4-9 (10 (13)14)12-5-7 (6)3-8/h1-5H, (H,13,14) . This indicates the presence of bromine, nitrogen, oxygen, and carbon atoms in the molecule.Physical And Chemical Properties Analysis
7-Bromoisoquinoline-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 252.07 .Scientific Research Applications
Organic Synthesis
7-Bromoisoquinoline-3-carboxylic acid: is a valuable building block in organic synthesis. Its bromine atom is reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used to create biaryl structures that are prevalent in many pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, 7-Bromoisoquinoline-3-carboxylic acid serves as a precursor for the synthesis of various heterocyclic compounds. These compounds have potential applications in drug discovery, especially for diseases where isoquinoline derivatives show biological activity .
Material Science
The compound can be used to synthesize isoquinoline-based ligands for metal-organic frameworks (MOFs). MOFs have applications in gas storage, separation, and catalysis due to their high surface area and tunable porosity .
Analytical Chemistry
As a standard in analytical chemistry, 7-Bromoisoquinoline-3-carboxylic acid can help in the development of analytical methods for detecting isoquinoline derivatives in complex mixtures, which is crucial in environmental analysis and pharmaceutical quality control .
Agricultural Chemistry
Isoquinoline derivatives synthesized from 7-Bromoisoquinoline-3-carboxylic acid may act as intermediates for agrochemicals. They can be explored for their pesticidal properties, offering a new avenue for pest control solutions .
Photodynamic Therapy
The compound’s derivatives could be investigated for their use in photodynamic therapy (PDT). PDT involves the use of light-sensitive compounds to generate reactive oxygen species that can kill cancer cells .
Neurochemistry
Research into neuroactive drugs often involves isoquinoline structures7-Bromoisoquinoline-3-carboxylic acid could be used to synthesize compounds that interact with neurological pathways, potentially leading to new treatments for neurological disorders .
Catalysis
Finally, 7-Bromoisoquinoline-3-carboxylic acid can be utilized to create ligands for catalytic systems. These systems are essential in accelerating chemical reactions, which is fundamental in the development of sustainable chemical processes .
Safety and Hazards
Future Directions
The future directions for research on 7-Bromoisoquinoline-3-carboxylic acid and related compounds could involve further exploration of their antibacterial properties , as well as their potential as inhibitors of protein kinase CK2 . Additionally, understanding the reaction mechanisms can help in evaluating the antioxidant activity of various antioxidant compounds as well as in the development of novel antioxidants .
properties
IUPAC Name |
7-bromoisoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFHFFYMJNOJCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620115 |
Source


|
| Record name | 7-Bromoisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
660830-63-7 |
Source


|
| Record name | 7-Bromo-3-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=660830-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromoisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

